molecular formula C12H19NO4 B2513160 4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid CAS No. 2416235-04-4

4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid

Cat. No.: B2513160
CAS No.: 2416235-04-4
M. Wt: 241.287
InChI Key: JEKZYYYDMVOXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its unique structure allows for diverse applications, including drug development, material synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid typically involves the reaction of 4,4-dimethylpent-2-ynoic acid with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the oxycarbonylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpent-2-ynoic acid: A precursor in the synthesis of 4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid.

    2-Methylpropan-2-yl chloroformate: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of structural features, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

4,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(4,5)7-6-9(14)15/h8H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZYYYDMVOXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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